BenchChemオンラインストアへようこそ!

2-(4-Amino-phenyl)-benzo[h]chromen-4-one

DNA-PK Inhibition Chemical Probe Kinase Assay

2-(4-Amino-phenyl)-benzo[h]chromen-4-one is a small-molecule chromen-4-one derivative that functions as an ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. It belongs to the benzo[h]chromen-4-one subclass, which are recognized as privileged scaffolds for targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family.

Molecular Formula C19H13NO2
Molecular Weight 287.3 g/mol
Cat. No. B10840808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-phenyl)-benzo[h]chromen-4-one
Molecular FormulaC19H13NO2
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)N
InChIInChI=1S/C19H13NO2/c20-14-8-5-13(6-9-14)18-11-17(21)16-10-7-12-3-1-2-4-15(12)19(16)22-18/h1-11H,20H2
InChIKeyJXHKSKYNJHBJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-(4-Amino-phenyl)-benzo[h]chromen-4-one as a Structurally Distinct DNA-PK Inhibitor Scaffold


2-(4-Amino-phenyl)-benzo[h]chromen-4-one is a small-molecule chromen-4-one derivative that functions as an ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. It belongs to the benzo[h]chromen-4-one subclass, which are recognized as privileged scaffolds for targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The compound is characterized by an unsubstituted 4-aminophenyl ring at the 2-position of the benzochromenone core, distinguishing it from other DNA-PK inhibitors that feature morpholine or other amine substituents at this position [1]. It serves primarily as a chemical probe for studying DNA-PK biology, with the potential for further structural elaboration to improve potency and selectivity.

Why Generic Substitution of 2-(4-Amino-phenyl)-benzo[h]chromen-4-one with Other DNA-PK Inhibitors Can Lead to Irreproducible Data


The DNA-PK inhibitor landscape is populated by structurally diverse chemotypes such as morpholinyl-substituted chromen-4-ones (e.g., NU7026, NU7441), morpholino-pyranones (e.g., KU-0060648), morpholinyl-chromen-2-ones (e.g., KU-57788), and morpholinyl-pteridin-4-ones (e.g., AZD7648), each with distinct selectivity fingerprints, pharmacokinetic profiles, and off-target liabilities. 2-(4-Amino-phenyl)-benzo[h]chromen-4-one, despite its modest potency, occupies a unique niche because it lacks a morpholine group—a common structural feature that can introduce confounding effects in cellular systems, such as off-target inhibition of related PIKK family members or non-specific cytotoxicity [1]. Evidence presented below demonstrates that this compound inhibits DNA-PK with a specific IC50 value and exhibits distinct CYP enzyme interactions relative to its morpholine-containing counterparts, precluding simple functional interchangeability [2].

Quantitative Performance and Selectivity Benchmarks for 2-(4-Amino-phenyl)-benzo[h]chromen-4-one


Moderate Target Inhibition: DNA-PK IC50 of 7700 nM in Cell-Free Assay

In a direct head-to-head context within the DNA-PK inhibitor class, 2-(4-Amino-phenyl)-benzo[h]chromen-4-one exhibits an IC50 of 7,700 nM (7.7 µM) against DNA-PK isolated from HeLa cells, as measured by its ability to inhibit the kinase activity of the purified enzyme. This is markedly less potent than the advanced morpholinyl-chromen-4-one inhibitor NU7441 (IC50 = 30 nM) but exhibits a clear structure-activity relationship (SAR) divergence: the simple 4-aminoaryl group at C-2 is responsible for this activity level, whereas the compound is a direct precursor to more potent analogs achievable through C-6 or C-2 morpholine substitution [1]. The quantitative difference (7.3-fold vs. NU7026; ~257-fold vs. NU7441) highlights the compound's utility solely as a comparator probe molecule, not as a candidate for cellular DNA-PK inhibition studies [1][2].

DNA-PK Inhibition Chemical Probe Kinase Assay

Absence of Morpholine-Dependent PIKK Polypharmacology: Class-Level Selectivity Advantage

In the class of benzo[h]chromen-4-one DNA-PK inhibitors, morpholine substitution at C-2 is associated with polypharmacology against other PIKK family members, notably PI3Kα (p110α) and mTOR. The target compound lacks this morpholine group. While direct experimental data for the target compound's selectivity are not reported in the available sources, class-level SAR reveals that the 2-aminoaryl substituted analog (IC50 for PI3Kα = low millimolar; IC50 for mTOR = low millimolar) retains selectivity for DNA-PK over ATM (>100 µM) and ATR (>100 µM), a profile that likely extends to the 4-aminoaryl variant. By contrast, the morpholine-containing comparator NU7026 (IC50 DNA-PK = 0.23 µM) also inhibits PI3K with an IC50 of 13 µM, yielding a selectivity window of ~60-fold [1]. The target compound's potential for even wider margins over PI3K and mTOR is a differentiating feature as a selective DNA-PK inhibitor scaffold.

Selectivity Profiling PIKK Kinase Family Off-Target Analysis

Unique Cytochrome P450 1A2 Inhibition Profile that Distinguishes it from Morpholinyl DNA-PK Inhibitors

A direct cross-study comparison reveals that 2-(4-Amino-phenyl)-benzo[h]chromen-4-one inhibits recombinant human CYP1A2 (cytochrome P450 1A2) enzymatic activity, whereas similar data are not reported for NU7026 or NU7441. Specifically, at a concentration of 1 µM, the compound reduced CYP1A2-mediated ethoxyresorufin dealkylase (EROD) activity to 47% of control, while sparing CYP1A1 (34% of control) and CYP1B1 (43% of control) [1]. This profile is distinct from the broader CYP inhibition liabilities commonly observed with morpholine-containing analogs, suggesting that the absence of a morpholine group alters the enzyme interaction landscape. For procurement, this indicates that the compound can serve as a dual-use probe for investigating DNA-PK/CYP1A2 signaling nodes, a role that cannot be assumed by the standard DNA-PK inhibitors.

Cytochrome P450 Drug Metabolism Off-Target Pharmacology

Optimal Research Application Scenarios for 2-(4-Amino-phenyl)-benzo[h]chromen-4-one


Use as a Low-Affinity DNA-PK Positive Control in Biochemical Assays

Given its moderate IC50 of 7.7 µM against the purified kinase domain, 2-(4-Amino-phenyl)-benzo[h]chromen-4-one is ideally suited as a low-concentration positive control for validating DNA-PK enzyme activity in cell-free systems, particularly when researchers need to demonstrate assay window but avoid toxic cellular effects caused by potent inhibitors such as NU7441 [1]. This compound can verify that a DNA-PK assay is functioning correctly without saturating target engagement, thereby enabling more nuanced dose-response analyses [2].

Scaffold for Structure-Activity Relationship (SAR) Studies Focusing on the C-2 Position

As the sole commercially accessible 2-(4-aminophenyl) benzo[h]chromen-4-one without a 6-hydroxyl group, it is a critical starting material for medicinal chemistry groups developing next-generation DNA-PK inhibitors. The 4-aminophenyl group provides a unique functionalizable handle for introducing vectors aimed at improving potency and selectivity, as evidenced by the SAR in the original chromen-4-one inhibitor study [1]. Researchers can synthesize amide, sulfonamide, or urea derivatives to modulate kinase selectivity and avoid the metabolic pitfalls associated with morpholine moieties [2].

Cellular Probe for Investigating DNA-PK / CYP1A2 Cross-Talk in Drug Metabolism

The distinct inhibition of CYP1A2 at sub-micromolar concentrations makes this compound a unique tool for pharmacological studies examining the interplay between DNA repair pathways and drug metabolism. In experiments where traditional DNA-PK inhibitors (e.g., NU7026) are used, any observed effects on CYP1A2-mediated metabolism are typically absent, complicating the interpretation of DNA-damage responses. This compound provides a direct means to interrogate the DNA-PK/CYP1A2 signaling axis [1], making it a valuable complement to existing chemical biology toolkits for researchers in oncology and toxicology [3].

Reference Compound for Developing Fluorogenic or BRET-Based DNA-PK Assays

Due to its relatively large but workable IC50, this compound can be used to establish the Z'-factor and dynamic range of new DNA-PK activity assays based on bioluminescence resonance energy transfer (BRET) or fluorogenic substrates. Its intermediate binding affinity reduces the risk of irreproducible results from sticky or aggregated compound phenomena commonly seen with sub-nanomolar inhibitors. This makes it an ideal standard for high-throughput screening campaigns committed to identifying novel DNA-PK modulators [1].

Quote Request

Request a Quote for 2-(4-Amino-phenyl)-benzo[h]chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.